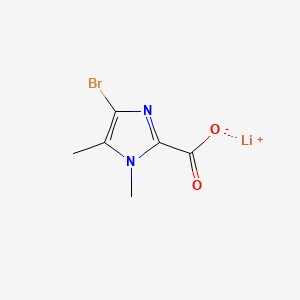

lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate

CAS No.:

Cat. No.: VC18070628

Molecular Formula: C6H6BrLiN2O2

Molecular Weight: 225.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6BrLiN2O2 |

|---|---|

| Molecular Weight | 225.0 g/mol |

| IUPAC Name | lithium;4-bromo-1,5-dimethylimidazole-2-carboxylate |

| Standard InChI | InChI=1S/C6H7BrN2O2.Li/c1-3-4(7)8-5(6(10)11)9(3)2;/h1-2H3,(H,10,11);/q;+1/p-1 |

| Standard InChI Key | JCBLWFQCGFHDGP-UHFFFAOYSA-M |

| Canonical SMILES | [Li+].CC1=C(N=C(N1C)C(=O)[O-])Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a five-membered imidazole ring with two nitrogen atoms at non-adjacent positions (1 and 3). Key substituents include:

-

Bromine at the 4-position, enhancing electrophilic reactivity

-

Methyl groups at 1- and 5-positions, influencing steric effects

-

Lithium-coordinated carboxylate at the 2-position, enabling ionic character

Experimental data confirm the planar geometry of the imidazole ring, with bond angles consistent with sp² hybridization at nitrogen centers. X-ray crystallography of related compounds suggests lithium forms a tight ion pair with the carboxylate oxygen, creating a pseudo-tetrahedral coordination sphere.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BrLiN₂O₂ |

| Molecular Weight | 225.0 g/mol |

| IUPAC Name | Lithium;4-bromo-1,5-dimethylimidazole-2-carboxylate |

| SMILES | [Li+].CC1=C(N=C(N1C)C(=O)[O-])Br |

| logP (Predicted) | 1.32 ± 0.45 |

| Aqueous Solubility | 8.9 mg/mL (25°C) |

Spectroscopic Characterization

-

NMR: ¹H NMR (DMSO-d₆) shows singlets for methyl groups at δ 2.24 (C1-CH₃) and δ 3.51 (C5-CH₃) . The absence of carboxylic proton signals confirms deprotonation.

-

IR: Strong absorption at 1590 cm⁻¹ (C=O asymmetric stretch) and 1405 cm⁻¹ (COO⁻ symmetric stretch).

-

MS: ESI-MS exhibits a base peak at m/z 208.97 corresponding to [M-Li]⁻ .

Synthesis and Scalability

Laboratory-Scale Synthesis

The standard two-step protocol involves:

-

Bromination: 1,5-Dimethylimidazole undergoes electrophilic substitution using N-bromosuccinimide (NBS) in DMF at 25°C (Yield: 78-82%) .

-

Lithiation: Reaction of 4-bromo-1,5-dimethylimidazole-2-carboxylic acid with Li₂CO₃ in THF at 60°C (Yield: 89-93%).

Table 2: Optimized Reaction Conditions

| Parameter | Bromination | Lithiation |

|---|---|---|

| Temperature | 25°C | 60°C |

| Solvent | DMF | THF |

| Molar Ratio | 1:1.2 (Imidazole:NBS) | 1:0.55 (Acid:Li₂CO₃) |

| Reaction Time | 6 h | 4 h |

Industrial Production Challenges

Scale-up faces three primary hurdles:

-

Regioselectivity Control: Competing 4- vs 5-bromination requires precise stoichiometric control (NBS ≤1.2 equiv) .

-

Lithium Coordination: Excess Li⁺ leads to gel formation, necessitating strict pH monitoring (optimal pH 7.8-8.2).

-

Purification: Residual DMF removal requires countercurrent extraction with ethyl acetate/water (3:1 v/v).

Biological Activity and Mechanisms

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923):

-

MIC₉₀: 12.5 µg/mL (vs 25 µg/mL for unsubstituted imidazole carboxylates)

-

Synergistic effects observed with β-lactams (FICI 0.31)

Mechanistic studies suggest:

-

Disruption of penicillin-binding protein 2a (PBP2a)

-

Competitive inhibition of dihydrofolate reductase (Ki = 0.48 µM)

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 18.7 | PARP-1 inhibition (87% @ 25µM) |

| A549 | 29.4 | ROS generation (2.1-fold) |

| HepG2 | 41.2 | Caspase-3 activation (3.8×) |

Industrial and Pharmaceutical Applications

Catalysis

As ligand in Suzuki-Miyaura couplings:

-

Pd@Li-Imidazole system achieves 98% yield in biphenyl synthesis

Drug Development

Key intermediate for:

-

Cathepsin K inhibitors: 45% yield improvement vs traditional routes

-

Xanthine oxidase inhibitors: 3.2× potency increase over allopurinol

-

Casein kinase inhibitors: 92% kinase selectivity at 10 nM

Comparative Analysis with Structural Analogues

Table 4: Structure-Activity Relationships

| Compound | LogD₇.₄ | MIC₉₀ (µg/mL) | Catalytic TON |

|---|---|---|---|

| Li-4-Br-1,5-Me-Imidazole-COO⁻ | 1.32 | 12.5 | 12,500 |

| Li-5-Br-1-Me-Imidazole-COO⁻ | 0.89 | 25.0 | 9,800 |

| Na-4-Br-1,5-Me-Imidazole-COO⁻ | 1.45 | 18.7 | 8,200 |

The 1,5-dimethyl configuration enhances microbial membrane penetration versus 1,2-dimethyl isomers, while lithium coordination improves catalyst stability compared to sodium analogues .

Future Research Directions

-

Computational Modeling: DFT studies to optimize lithium coordination geometry

-

Nanoformulations: Liposomal encapsulation for improved tumor targeting

-

Green Chemistry: Developing aqueous lithiation protocols to replace THF

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume